

2-methoxyphenylboronic acid pinacol ester CAS number and synonyms.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Cat. No.:	B130259

[Get Quote](#)

An In-depth Technical Guide to 2-Methoxyphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenylboronic acid pinacol ester is a versatile organoboron compound extensively utilized as a building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its stability, enhanced by the pinacol ester group, and its reactivity in cross-coupling reactions make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, key applications, and detailed experimental protocols for its synthesis and use in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Synonyms

2-Methoxyphenylboronic acid pinacol ester is an aromatic boronic acid derivative. The pinacol ester group provides stability, making it less prone to dehydration and easier to handle compared to the free boronic acid.

Identifier	Value	Source
CAS Number	190788-60-4	
Molecular Formula	C ₁₃ H ₁₉ BO ₃	
IUPAC Name	2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane	N/A
Synonyms	2-(o-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane	N/A

Physicochemical Properties

The key physicochemical properties of 2-methoxyphenylboronic acid pinacol ester are summarized below.

Property	Value	Source
Molecular Weight	234.10 g/mol	
Appearance	Solid	
InChI	1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h6-9H,1-5H3	
InChI Key	ASDFSWMHZSWXPO-UHFFFAOYSA-N	
SMILES	B2(OC(C(O2)(C)C)(C)C)c1cc(cccc1)OC	

Applications in Research and Development

2-Methoxyphenylboronic acid pinacol ester is a key intermediate in several areas of chemical research and development:

- Suzuki-Miyaura Cross-Coupling Reactions: This is one of the most prominent applications, where the compound serves as the organoboron nucleophile to form carbon-carbon bonds with various organic halides or triflates.[\[1\]](#)[\[2\]](#) This reaction is fundamental in synthesizing biaryl and poly-aryl structures, which are common motifs in pharmaceuticals and functional materials.[\[1\]](#)[\[3\]](#)
- Drug Discovery and Medicinal Chemistry: The 2-methoxyphenyl moiety is present in numerous biologically active molecules. This reagent allows for the facile introduction of this fragment during the synthesis of potential therapeutic agents.[\[4\]](#)[\[5\]](#) Boron-containing compounds themselves are also an emerging class of pharmaceuticals.[\[6\]](#)
- Materials Science: It is used in the synthesis of organic electronic materials, such as those for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its role in constructing conjugated polymer systems.[\[3\]](#)

Experimental Protocols

Detailed methodologies for the synthesis of 2-methoxyphenylboronic acid pinacol ester and its subsequent use in cross-coupling reactions are provided below.

Synthesis of 2-Methoxyphenylboronic Acid Pinacol Ester

There are multiple routes to synthesize arylboronic acid pinacol esters. Two common laboratory-scale methods are presented here.

Method 1: Esterification of the Corresponding Boronic Acid

This procedure involves the reaction of 2-methoxyphenylboronic acid with pinacol.

- Reagents and Materials:
 - 2-Methoxyphenylboronic acid
 - Pinacol (1.2 equivalents)
 - Diethyl ether (Et_2O) or other suitable anhydrous solvent

- Magnesium sulfate ($MgSO_4$) (optional, as a drying agent)
- Round-bottom flask
- Magnetic stirrer
- Procedure:
 - To a solution of pinacol (1.2 equivalents) in diethyl ether, add 2-methoxyphenylboronic acid (1 equivalent).[\[7\]](#)
 - Stir the resulting solution at room temperature overnight.[\[7\]](#)
 - If the reaction generates water, anhydrous magnesium sulfate can be added to the reaction mixture.
 - Concentrate the reaction mixture under reduced pressure to remove the solvent.[\[7\]](#)
 - The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-methoxyphenylboronic acid pinacol ester.[\[7\]](#)

Method 2: Synthesis from 2-Methoxyphenyldiazonium Tetrafluoroborate

This method provides an alternative route starting from the corresponding diazonium salt.[\[8\]](#)

- Reagents and Materials:

- 2-Methoxyphenyldiazonium tetrafluoroborate
- Diisopropylaminoborane
- Ferrocene (catalyst)
- Anhydrous acetonitrile (CH_3CN)
- Anhydrous methanol ($MeOH$)
- Pinacol

- Diethyl ether (Et₂O)
- Aqueous copper(II) chloride (CuCl₂) solution (50 g/L)
- Sodium sulfate (Na₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Silica gel

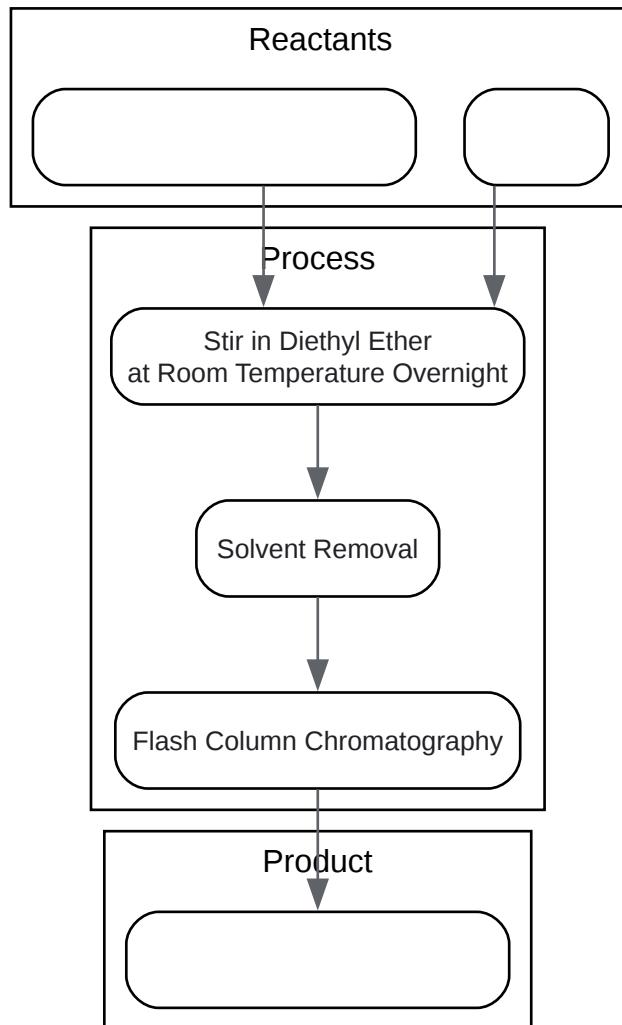
- Procedure:
 - In a dried reaction vessel under an argon atmosphere, dissolve 2-methoxyphenyldiazonium tetrafluoroborate (1 mmol) and ferrocene (10 µmol) in anhydrous acetonitrile (2 mL).[8]
 - Add diisopropylaminoborane (2 mmol) to the solution and stir the mixture for 2.5 hours at room temperature.[8]
 - Quench the reaction by the slow addition of anhydrous methanol (2 mL) at 0°C, and then stir for an additional hour at room temperature.[8]
 - Remove all volatile components under reduced pressure.[8]
 - Add pinacol (1.3 equivalents) in diethyl ether (2 mL) to the residue and stir the mixture for 4 hours at room temperature.[8]
 - Wash the crude mixture with an aqueous solution of CuCl₂ (2 x 5 mL).[8]
 - Separate the organic layer, dry it over sodium sulfate, filter, and concentrate to dryness.[8]
 - Dissolve the resulting oil in dichloromethane and purify by filtration through a pad of silica gel, eluting with dichloromethane to afford the final product.[8]

Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the palladium-catalyzed cross-coupling of 2-methoxyphenylboronic acid pinacol ester with an aryl halide.

- Reagents and Materials:

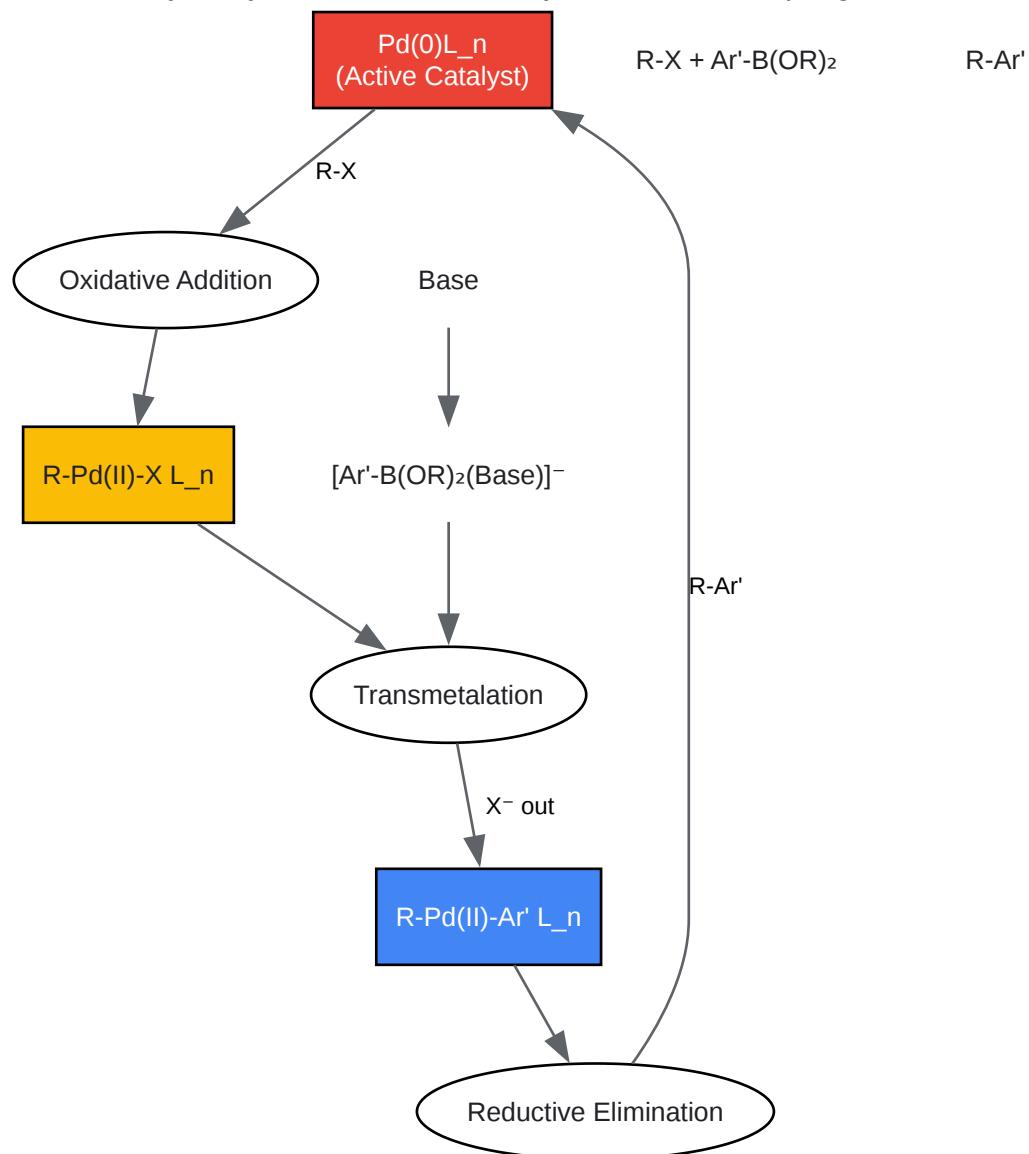
- Aryl halide (e.g., aryl bromide, aryl iodide)
- 2-Methoxyphenylboronic acid pinacol ester (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., dioxane, toluene, DMF, often with water)
- Reaction vessel suitable for inert atmosphere conditions


- Procedure:

- To a reaction vessel, add the aryl halide (1 equivalent), 2-methoxyphenylboronic acid pinacol ester (1.2 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.
- Add the degassed solvent(s) to the vessel.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, dry over a drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate the synthesis workflow and a key reaction mechanism.


Synthesis of 2-Methoxyphenylboronic Acid Pinacol Ester (Method 1)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-methoxyphenylboronic acid pinacol ester.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

- General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often between 0-8 °C.[4][9]
- Safety Data Sheet (SDS): Always consult the material's SDS for detailed safety and handling information before use.

Conclusion

2-Methoxyphenylboronic acid pinacol ester is a cornerstone reagent for synthetic chemists, offering a reliable and versatile method for introducing the 2-methoxyphenyl group into a wide array of molecules. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions have solidified its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The experimental protocols outlined in this guide provide a foundation for its synthesis and application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. [Yoneda Labs](http://yonedalabs.com) [yonedalabs.com]
- 3. Buy 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester | 2121512-96-5 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester | Benchchem [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 2-METHOXYPHENYLBORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [2-methoxyphenylboronic acid pinacol ester CAS number and synonyms.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130259#2-methoxyphenylboronic-acid-pinacol-ester-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com